molecular formula C14H18N2O5 B1677656 Phenylalanylglutamate CAS No. 3617-45-6

Phenylalanylglutamate

Cat. No. B1677656
CAS RN: 3617-45-6
M. Wt: 294.3 g/mol
InChI Key: JXWLMUIXUXLIJR-QWRGUYRKSA-N
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Description

Phenylalanylglutamate is a dipeptide composed of phenylalanine and glutamate . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .


Synthesis Analysis

This compound is not typically synthesized in stock, but may be available by custom synthesis . The elemental analysis of this compound includes Carbon (57.14%), Hydrogen (6.16%), and Nitrogen (9.52%) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, it’s important to note that as a dipeptide, this compound can participate in peptide bond formation and breakdown reactions.

Scientific Research Applications

Metabolism and Urea Cycle Disorders

  • Metabolic Impact in Urea Cycle Disorders : Sodium phenylbutyrate, metabolizing into phenylacetate, conjugates with glutamine to form phenylacetylglutamine, affecting branched-chain amino acid metabolism in urea cycle disorders (Scaglia, 2010).

Waste Nitrogen Excretion

  • Alternative to Urea for Waste Nitrogen Excretion : Phenylacetylglutamine, derived from phenylacetate, may replace urea as a vehicle for waste nitrogen excretion in urea synthesis disorders (Brusilow, 1991).

Cancer Research

  • Use in Cancer Treatment : Phenylacetate, converting to phenylacetylglutamine, shows potential in suppressing tumor growth and promoting differentiation (Thibault et al., 1994).

Environmental Impact

  • Environmental Fate of Phenylurea Herbicides : Studies highlight the importance of understanding the environmental fate of phenylurea herbicides, potentially influencing the metabolism of related compounds like phenylalanylglutamate (Hussain et al., 2015).

Metabolite Identification

  • New Metabolites in Phenylbutyrate Metabolism : Identification of new metabolites, such as phenylbutyrylglutamine, in phenylbutyrate metabolism, which may influence the understanding of this compound's role (Comte et al., 2002).

Phenotypic and Metabolic Analysis

  • Biostimulant Action on Plants : Plant-derived protein hydrolysates, including amino acids like this compound, influence plant growth and yield, particularly under stress conditions (Paul et al., 2019).

Pharmacokinetics and Therapy

  • Pharmacokinetics in Advanced Solid Tumors : A phase I study on phenylacetate in cancer patients reveals insights into the pharmacokinetics and potential therapeutic applications of compounds like this compound (Piscitelli et al., 1995).

Antioxidant Metabolism in Plants

  • Impact on Antioxidant Metabolism in Soybean : Application of amino acids, including this compound, can affect the antioxidant metabolism in soybean, indicating its potential in agricultural biostimulation (Teixeira et al., 2017).

Microbial Metabolite in CKD

  • Association with Mortality and Cardiovascular Disease in CKD : The microbial metabolite phenylacetylglutamine, related to this compound, is linked with mortality and cardiovascular disease in chronic kidney disease patients (Poesen et al., 2016).

Biomedical Applications

  • Biomedical Applications of pHEMA : pHEMA's properties, potentially influenced by this compound, are explored for various biomedical applications, including bone regeneration and drug delivery (Zare et al., 2021).

Future Directions

While specific future directions for Phenylalanylglutamate research are not explicitly mentioned in the literature, it’s worth noting that research into dipeptides and their physiological effects is a field of ongoing interest .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWLMUIXUXLIJR-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189735
Record name Phenylalanylglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3617-45-6
Record name L-Phenylalanyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3617-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Phe-Glu?

A1: The molecular formula of Phe-Glu is C14H18N2O5, and its molecular weight is 294.30 g/mol.

Q2: Are there any specific spectroscopic data available for Phe-Glu?

A2: While the provided research papers don't offer detailed spectroscopic data for Phe-Glu specifically, they utilize techniques like NMR spectroscopy to analyze its conformation and interactions within larger peptide sequences [, , ].

Q3: What is known about the biological activity of Phe-Glu?

A3: Research indicates that Phe-Glu, particularly within larger peptide sequences, can exhibit various biological activities:

  • Opioid Receptor Interactions: Phe-Glu is present in the naturally occurring opioid peptides dermorphin (μ-selective) and deltorphin II (δ-selective) [, , ]. Studies investigating these peptides reveal that Phe-Glu contributes to their overall conformation and potentially their selectivity for specific opioid receptors.
  • Inhibition of HIV-1 Protease: A peptide containing the Phe-Glu sequence (Val-Phe-Glu-Leu) was isolated from oyster protein hydrolysate and demonstrated inhibitory activity against HIV-1 protease []. This suggests that the Phe-Glu motif might play a role in the peptide's interaction with the protease enzyme.
  • Antioxidant Activity: The peptide Tyr-Phe-Glu, identified in potato protein hydrolysate, exhibited antioxidant activity against H2O2-induced oxidation in Caco-2 cells []. This finding highlights the potential of peptides containing Phe-Glu to act as antioxidants.

Q4: Can Phe-Glu be used as a standalone therapeutic agent?

A4: The provided research focuses on the presence and role of Phe-Glu within larger peptide sequences. Currently, there's limited information regarding the standalone therapeutic potential of Phe-Glu. Further research is needed to explore this possibility.

Q5: Are there any known applications of Phe-Glu in drug development?

A5: The research highlights potential applications based on the activities of peptides containing Phe-Glu:

  • Pain Management: The presence of Phe-Glu in dermorphin and deltorphin II suggests a potential role in developing novel analgesics targeting specific opioid receptors [, ].
  • Antiviral Therapy: The identification of a HIV-1 protease inhibitor containing Phe-Glu provides a starting point for designing new antiviral agents [].
  • Antioxidant Therapies: The antioxidant properties of Tyr-Phe-Glu indicate a potential avenue for developing treatments for oxidative stress-related conditions [].

Q6: Are there alternative compounds or peptides with similar activities to those containing Phe-Glu?

A6: Yes, research on opioid peptides, HIV-1 protease inhibitors, and antioxidants is extensive. Several alternative compounds and peptides exhibit similar activities and are currently under investigation for therapeutic applications.

Q7: Is there any information about the safety and toxicology of Phe-Glu?

A7: The provided research primarily focuses on the biological activities of peptides containing Phe-Glu and doesn't provide specific data on the toxicology of Phe-Glu itself. Thorough safety and toxicity assessments would be crucial for any future therapeutic development involving Phe-Glu.

Q8: What are the main challenges in researching and developing drugs based on Phe-Glu-containing peptides?

A8: Similar to other peptide-based therapeutics, challenges include:

    Q9: Are there specific analytical methods used to characterize and quantify Phe-Glu?

    A11: While the research doesn't detail specific methods for Phe-Glu alone, various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly used to identify and quantify peptides in complex mixtures [, ].

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